Ascomycin (also known as FK520) is a naturally occurring macrolide antibiotic primarily isolated from the fermentation broth of Streptomyces hygroscopicus var. ascomyceticus [, ]. Structurally similar to tacrolimus (FK506), it exhibits potent immunosuppressive, antifungal, and anti-inflammatory properties [, , , , ]. In scientific research, ascomycin serves as a valuable tool for investigating various cellular processes, particularly those related to immune response and signal transduction.
Ascomycin, also known as FK520, is a macrolide antibiotic produced by the soil bacterium Streptomyces hygroscopicus. It belongs to the class of compounds known as immunosuppressants and is structurally related to tacrolimus (FK506), differing mainly in the substitution at the C-21 position. Ascomycin exhibits potent antifungal activity and has been investigated for its potential in treating various diseases due to its immunosuppressive properties .
The biosynthesis of ascomycin involves several key pathways within Streptomyces hygroscopicus. The primary precursors include aromatic amino acids and intermediates from the pentose phosphate pathway. Research has identified several genes within the ascomycin biosynthetic gene cluster that are crucial for its production, including fkbW, fkbU, and fkbR1/R2 among others .
Ascomycin has a complex molecular structure characterized by a macrolide ring system. Its molecular formula is C₃₁H₄₉N₃O₈, with a molar mass of approximately 585.73 g/mol. The structure features multiple stereocenters and functional groups that contribute to its biological activity.
Ascomycin participates in various chemical reactions that are critical for its biological activity. These include:
The primary mechanism of action of ascomycin involves the inhibition of calcineurin, a calcium-dependent serine/threonine phosphatase crucial for T-cell activation. The binding of ascomycin to FKBP12 leads to the inhibition of calcineurin's phosphatase activity, preventing the dephosphorylation of nuclear factor of activated T-cells (NFAT). This inhibition blocks the transcription of interleukin-2 (IL-2) and other cytokines necessary for T-cell proliferation and activation .
Ascomycin exhibits several notable physical and chemical properties:
Ascomycin has diverse applications in medicine:
The biosynthesis of ascomycin (FK520) is governed by an ~80 kb gene cluster in S. hygroscopicus var. ascomyceticus ATCC 14891, encoding modular polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), and tailoring enzymes [1] [4]. This cluster includes three giant PKS subunits (FkbA, FkbB, FkbC) that assemble the 23-membered macrolactone core through iterative decarboxylative condensation of extender units. Unique among macrolides, ascomycin incorporates ethylmalonyl-CoA (for the C21 ethyl side chain) and methoxylated extender units (for C13/C15 methoxy groups), synthesized by dedicated enzymes encoded by fkbS (crotonyl-CoA reductase) and fkbGHIJK (oxygenated extender unit biosynthesis), respectively [4] [8]. Disruption of PKS genes abolishes ascomycin production, confirming the cluster’s essential role [4].
Table 1: Key Genes in Ascomycin Biosynthesis
Gene | Function | Role in Biosynthesis |
---|---|---|
fkbA/B/C | Modular PKS subunits | Macrolactone core assembly |
fkbP | Peptide synthetase | Pipecolate incorporation |
fkbM | O-methyltransferase | 31-O-methylation |
fkbS | Crotonyl-CoA reductase | Ethylmalonyl-CoA synthesis |
fkbGHIJK | Extender unit synthesis | 13/15-Methoxy group formation |
fkbO | Hydroxylase | Precursor (DHCHC) synthesis |
The shikimate pathway supplies critical precursors for ascomycin, notably 4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC) via fkbO and the amino acid L-pipecolic acid via fkbL [1] [6]. Shikimic acid supplementation (3 g/L at 24 h) increases ascomycin titers by 22% in strain SA68 by upregulating shikimate kinase (aroK) and DHCHC synthase (fkbO), enhancing flux through the chorismate pathway [6]. Resistance screening for shikimate analogs further yielded high-producing mutants (e.g., SA68) with elevated fkbO and fkbL expression, confirming the centrality of aromatics in precursor pools [6].
Table 2: Precursor Enhancement via Shikimate Pathway
Intervention | Titer Increase | Mechanism | Reference |
---|---|---|---|
Shikimate (3 g/L) | 22% | Upregulation of aroK, fkbO | [6] |
Shikimate-resistant mutants | 30% | Elevated fkbL expression | [6] |
fkbO overexpression | 66.7% | Enhanced DHCHC supply | [9] |
Ascomycin biosynthesis is tightly regulated by pathway-specific regulators (FkbR1, FkbN, FkbR2) and global stress responses. FkbR1, a LysR-type transcriptional regulator, directly activates fkbE (ethylmalonyl-CoA synthesis) and fkbO [1] [9]. FkbR2, an orphan regulator, indirectly enhances precursor synthesis genes (fkbO, fkbL, fkbE) by 1.5–3-fold, boosting ascomycin yield by 34% when overexpressed [1]. Carbon catabolite repression (CCR) mediated by cslA (glycogen synthase) also modulates production, with glycogen accumulation correlating with reduced titers [9].
Classical mutagenesis (e.g., femtosecond laser irradiation) generated high-yielding S. hygroscopicus FS35, achieving 240 mg/L ascomycin (+45% vs. wild type) [6] [9]. CRISPR-Cas9 enabled precise deletions, such as pyc (pyruvate carboxylase), whose removal diverted pyruvate from TCA cycle toward ethylmalonyl-CoA synthesis, increasing titers by 66.7% [9]. Similarly, cslA knockout reduced glycogen sinks, redirecting carbon to ascomycin precursors [10].
Overexpressing transcriptional activators fkbR1 and fkbR2 significantly enhances pathway flux:
Malonyl-CoA and methylmalonyl-CoA are key extenders for PKS modules. Strategies to augment their pools include:
Ascomycin production occurs in submerged aerobic bioreactors with strict control of dissolved oxygen (DO), pH, and shear stress. Optimal parameters include:
13C-flux analysis revealed key nodes in ascomycin biosynthesis:
Table 3: Metabolic Flux Distribution in High-Yield Strain OphaCfkbU
Metabolic Pathway | Flux (mmol/gDCW/h) | Change vs. WT | Impact |
---|---|---|---|
Glycolysis | 8.7 | +12% | Increased acetyl-CoA |
PHB synthesis | 1.9 | +210% | NADH sink, carbon storage |
EMCP | 0.85 | +115% | Enhanced extender units |
Shikimate pathway | 0.41 | +45% | Elevated DHCHC supply |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7